3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide
Description
3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative featuring a dichloroethenyl substituent and a 4-sulfamoylphenyl group.
Properties
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3S/c1-14(2)10(7-11(15)16)12(14)13(19)18-8-3-5-9(6-4-8)22(17,20)21/h3-7,10,12H,1-2H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHBXYIYQKPUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C=C(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide typically involves multiple steps. One common approach is to start with the cyclopropane ring formation, followed by the introduction of the dichloroethenyl group and the sulfamoylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The dichloroethenyl group may interact with enzymes or receptors, leading to changes in cellular processes. The sulfamoylphenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
(a) 2,2-Dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c)
- Structure : Contains two carboxamide groups and a sulfamoylphenyl substituent.
- Activity : Demonstrated anticonvulsant efficacy in the scPTZ test (ED₅₀ = 22.50 mg/kg) with a high protective index (PI = 20.4) .
- Comparison: The target compound replaces one carboxamide with a dichloroethenyl group, which may alter binding affinity or metabolic stability.
(b) N-(4-Bromophenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12f)
Agrochemical Analogues
(a) Cypermethrin and Permethrin
- Structure: Ester derivatives of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, linked to phenoxybenzyl or cyano groups .
- Activity : Broad-spectrum insecticides targeting sodium channels in pests .
- Comparison : The target compound’s carboxamide linkage and sulfamoylphenyl group differentiate it from ester-based pyrethroids. This structural variation likely shifts the application from agrochemicals to pharmaceuticals, reducing neurotoxic risks associated with ester moieties .
(b) (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide
- Structure : Trifluoropropenyl and dimethylphenyl groups.
- Activity : Intermediate for tefluthrin, an insecticide with low mammalian toxicity .
- Comparison : The trifluoropropenyl group enhances photostability, while the dichloroethenyl group in the target compound may confer different reactivity or degradation pathways .
Physicochemical Properties
Research Findings and Implications
- Anticonvulsant Potential: The sulfamoylphenyl group in the target compound aligns with anticonvulsant pharmacophores, as seen in 12c . However, the dichloroethenyl group’s impact on toxicity requires further evaluation.
- Synthetic Feasibility : Analogous compounds (e.g., 12c, cypermethrin) are synthesized via cyclopropanation and amidation/esterification, suggesting viable routes for the target compound .
- Toxicity Considerations : Dichloroethenyl groups in agrochemicals raise concerns about bioaccumulation, but the carboxamide linkage in the target compound may mitigate this risk .
Biological Activity
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide is a synthetic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring with a dichloroethenyl group and a sulfamoylphenyl moiety, which contribute to its unique biological properties. The IUPAC name is this compound, and its molecular formula is C14H16Cl2N2O3S.
| Property | Value |
|---|---|
| Molecular Weight | 351.25 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. The presence of the sulfamoyl group enhances interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains.
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The dichloroethenyl group is believed to play a crucial role in this process by modifying cellular targets involved in cell proliferation and survival.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfamoylphenyl group may enhance binding affinity to specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound may influence intracellular signaling cascades, particularly those related to cell growth and apoptosis.
Research has shown that the compound can affect calcium influx in smooth muscle cells, leading to relaxation responses similar to those produced by known muscle relaxants like papaverine .
Case Studies
- Smooth Muscle Relaxation : A study investigated the effects of structurally similar compounds on isolated smooth muscle from Wistar rats. The findings indicated that these compounds could block calcium influx and activate cAMP-dependent signaling pathways, resulting in muscle relaxation .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds. It was found that modifications in the chemical structure significantly impacted their efficacy against Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other related compounds:
| Compound | Key Differences |
|---|---|
| 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide | Lacks the sulfamoyl group |
| 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide | Lacks the dichloroethenyl group |
| 3-(2,2-dichloroethenyl)-N-phenylcyclopropane-1-carboxamide | Lacks the sulfamoyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
